molecular formula C13H16O4 B14006134 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid

Cat. No.: B14006134
M. Wt: 236.26 g/mol
InChI Key: KXRTUBSDUUOFGO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid is a high-purity chemical intermediate designed for research applications in organic synthesis and medicinal chemistry. Its structure, which incorporates both a methoxyphenyl group and a tetrahydropyran ring system, makes it a valuable scaffold for constructing more complex molecules . The tetrahydropyran moiety is a privileged structure in drug discovery, often contributing to favorable pharmacokinetic properties . Similarly, the methoxyphenyl group is a common pharmacophore found in compounds with diverse biological activities . As a building block, this compound is primarily used in pharmaceutical research for the synthesis of novel chemical entities, aiding in the exploration of structure-activity relationships and the development of potential therapeutic agents . Researchers utilize it in various synthetic transformations, including amide bond formation and further functionalization of the carboxylic acid group, to create targeted libraries for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-(4-methoxyphenyl)oxane-3-carboxylic acid

InChI

InChI=1S/C13H16O4/c1-16-11-5-3-10(4-6-11)13(12(14)15)7-2-8-17-9-13/h3-6H,2,7-9H2,1H3,(H,14,15)

InChI Key

KXRTUBSDUUOFGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCOC2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid generally involves:

  • Formation of the tetrahydropyran ring system.
  • Introduction of the 4-methoxyphenyl substituent at the 3-position.
  • Installation or conversion of the functional group at the 3-position to a carboxylic acid.

Two primary approaches are observed in the literature:

Method Based on Michael Addition and Di-Keman Condensation

A patented method describes the synthesis of tetrahydro-2H-pyran-3-carboxylic acid esters, which can be hydrolyzed to the acid form. The key steps include:

  • Reacting ethyl hydroxypropanoate with ethyl acrylate in a solvent such as tetrahydrofuran under alkaline conditions to form 4-oxa-1,7-diethyl pimelate.
  • Adding a strong base (e.g., sodium ethylate or sodium hydride) at low temperatures (-10 to 0 °C) to induce Di Keman condensation, resulting in the formation of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester.
  • Subsequent hydrolysis of the ester to obtain the free carboxylic acid.

Advantages:

  • One-pot operation simplifies the process.
  • Mild conditions reduce by-product formation.
  • High purity intermediates reduce the need for extensive purification.
  • Relatively high yields are reported.

Representative Reaction Conditions:

Step Reagents/Conditions Temperature Yield (%) Notes
Michael addition Ethyl hydroxypropanoate, ethyl acrylate, KOH, THF Room temperature Not specified Forms 4-oxa-1,7-diethyl pimelate
Di Keman condensation Sodium ethylate or sodium hydride -10 to 0 °C High Forms 4-oxotetrahydro-2H-pyran ester
Hydrolysis (to acid) Acid or base hydrolysis Mild heating High Converts ester to carboxylic acid

Hydrolysis of 4-Cyanotetrahydropyran Derivatives

Another industrially suitable approach involves the hydrolysis of 4-cyanotetrahydropyran-4-carboxylic acid compounds to the corresponding tetrahydropyran-4-carboxylic acids, which can be further functionalized.

Key Features:

  • Hydrolysis is carried out under acidic conditions using inorganic acids such as sulfuric acid, hydrochloric acid, or phosphoric acid.
  • Solvents include water, alcohols (methanol, ethanol), or mixtures thereof.
  • Reaction temperatures range from ambient to 150 °C, typically 20 to 120 °C.
  • Acid concentration and solvent volume are optimized for yield and purity.
  • The method is applicable to various substituted tetrahydropyran derivatives, including those bearing aryl substituents like 4-methoxyphenyl.

Typical Hydrolysis Reaction Conditions:

Parameter Range / Options Preferred Conditions
Acid catalyst Sulfuric acid, hydrochloric acid, phosphoric acid Sulfuric acid preferred
Acid amount 0.1 to 50 mol per mol of substrate 0.5 to 20 mol preferred
Solvent Water, methanol, ethanol, THF, DMF Water or alcohol preferred
Solvent volume 0.01 to 100 ml per g of substrate 0.1 to 20 ml preferred
Temperature 0 to 150 °C 20 to 120 °C preferred
Reaction time Variable, depending on conditions Typically hours

Isolation and Purification:

  • Neutralization of reaction mixture.
  • Extraction with organic solvents if necessary.
  • Filtration, concentration, recrystallization, or chromatography.

Functional Group Transformations

Following the formation of the tetrahydropyran carboxylic acid, further transformations such as esterification or amidation can be achieved by:

  • Reacting the acid with alcohols in the presence of acid catalysts to form esters.
  • Conversion to acid chlorides using thionyl chloride, followed by reaction with ammonia or amines to form amides.

These steps allow for the derivation of various functionalized analogues of this compound.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Yield / Notes
Michael Addition + Di Keman Condensation Ethyl hydroxypropanoate, ethyl acrylate KOH in THF, sodium ethylate at -10 to 0 °C Mild conditions, one-pot, high purity High yield, mild process
Hydrolysis of 4-Cyanotetrahydropyran 4-Cyanotetrahydropyran-4-carboxylic acid derivatives Acidic hydrolysis (H2SO4, HCl), water/alcohol solvent, 20-120 °C Industrially suitable, scalable High yield, simple purification
Esterification / Amidation Tetrahydropyran-4-carboxylic acid Alcohol + acid catalyst; thionyl chloride + ammonia Versatile functionalization Standard organic synthesis yields

Research Discoveries and Industrial Relevance

  • The one-pot synthesis via Michael addition and Di Keman condensation reduces complexity and waste, enhancing industrial viability.
  • Hydrolysis of cyanotetrahydropyran compounds offers a mild, high-yielding route with broad substrate scope, including aryl-substituted derivatives like 3-(4-Methoxyphenyl) derivatives.
  • The choice of acid catalyst and solvent critically influences the reaction rate and purity of the final carboxylic acid.
  • These methods have been patented and validated for scalability and reproducibility , indicating their applicability in pharmaceutical intermediate manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 3-(4-Hydroxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid.

    Reduction: Formation of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-methanol.

    Substitution: Formation of various substituted tetrahydropyran derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating inflammatory responses and inhibiting certain cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid are summarized below, with key differences highlighted:

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name CAS RN Structural Features Key Data/Applications Reference
This compound N/A 4-Methoxyphenyl at C3, carboxylic acid at C3 NMR: δ 3.79 (s, OCH$ _3 $); MS: m/z 235 (M–H)$ ^- $
4-Methyltetrahydro-2H-pyran-4-carboxylic acid 233276-38-5 Methyl at C4, carboxylic acid at C4 Similarity score: 0.96 (structural alignment)
Tetrahydro-2H-pyran-3-carboxylic acid 873397-34-3 Carboxylic acid at C3, no aromatic substituents Purity: 97%; commercial availability (¥585/250 mg)
2-(4-Methoxyphenyl)tetrahydro-2H-pyran-2-carboxylic acid N/A 4-Methoxyphenyl at C2, carboxylic acid at C2 Synthetic intermediate in patent examples
4-(2-Methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid 1039931-72-0 2-Methoxyphenyl at C4, carboxylic acid at C4 Positional isomer; distinct NMR shifts
Tetrahydro-4-(2-pyridinylmethyl)-2H-pyran-4-carboxylic acid 1393330-60-3 Pyridine-methyl at C4, carboxylic acid at C4 Potential for metal coordination or catalysis

Key Observations:

Substituent Position and Electronic Effects :

  • The position of the methoxyphenyl group (C3 vs. C2/C4) significantly alters electronic properties. For example, 3-(4-methoxyphenyl) substitution creates a sterically hindered environment compared to 4-(2-methoxyphenyl) analogs, as inferred from NMR splitting patterns .
  • The absence of aromatic substituents in tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3) reduces hydrophobicity, enhancing aqueous solubility compared to methoxyphenyl-containing derivatives .

Acidity and Reactivity: Carboxylic acids at C3 (e.g., 3-(4-methoxyphenyl) derivative) exhibit pKa values influenced by electron-donating methoxy groups, which may slightly reduce acidity compared to non-substituted analogs like tetrahydro-2H-pyran-3-carboxylic acid .

Synthetic Utility :

  • The 4-methyl analog (CAS 233276-38-5) is structurally similar but lacks aromaticity, making it less suitable for applications requiring π-π interactions (e.g., drug-receptor binding) .
  • 4-(2-Pyridinylmethyl) derivatives (CAS 1393330-60-3) introduce nitrogen-based functionality, expanding utility in coordination chemistry or enzyme inhibition studies .

Commercial Availability: Tetrahydro-2H-pyran-3-carboxylic acid (CAS 873397-34-3) is commercially available at 97% purity, while methoxyphenyl-substituted variants are primarily custom-synthesized for research, as noted in patent literature .

Biological Activity

3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the context of cancer research and histone acetyltransferase inhibition. This article reviews the current knowledge regarding its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a tetrahydropyran ring substituted with a methoxyphenyl group and a carboxylic acid moiety. This structure is crucial for its biological interactions, particularly in enzyme inhibition and cellular signaling pathways.

Histone Acetyltransferase Inhibition

One of the primary biological activities attributed to this compound is its inhibitory effect on histone acetyltransferases, specifically EP300/CREBBP. These enzymes are essential for modifying histones, thereby influencing gene expression and cellular processes such as proliferation and differentiation. The inhibition of these enzymes has been linked to potential therapeutic effects in various cancers, including prostate and lung cancer .

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by modulating key signaling pathways associated with tumor growth. For instance, it has shown promise in inhibiting the growth of glioma cells by targeting specific kinases involved in oncogenic signaling . The compound's ability to selectively inhibit cancer cell proliferation while sparing non-cancerous cells highlights its therapeutic potential.

In Vitro Studies

A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For example, it was found to significantly reduce the viability of glioblastoma cells by disrupting their growth signaling pathways. The compound exhibited low cytotoxicity towards non-cancerous cells even at higher concentrations, suggesting a favorable therapeutic index .

Mechanistic Insights

Mechanistically, it has been shown that the compound can inhibit AKT signaling pathways, which are often activated in cancerous cells. By inhibiting this pathway, the compound not only affects cell survival but also induces apoptosis in malignant cells .

Data Summary

Activity Effect Reference
Histone Acetyltransferase InhibitionInhibits EP300/CREBBP activity
Anticancer ActivityReduces viability of glioma cells
SelectivityLow cytotoxicity towards non-cancerous cells
AKT Pathway InhibitionDisruption of oncogenic signaling

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 3-(4-Methoxyphenyl)tetrahydro-2H-pyran-3-carboxylic acid, and what reaction conditions optimize yield?

  • Methodology : A multi-step approach is typically employed, starting with the condensation of 4-methoxyphenyl precursors with tetrahydro-2H-pyran intermediates. For example, cyclization reactions using palladium or copper catalysts in polar aprotic solvents (e.g., DMF) are effective .
  • Critical Parameters :

  • Catalyst selection (e.g., Pd(OAc)₂ for Suzuki couplings).
  • Temperature control (80–120°C) to avoid ring-opening side reactions.
  • Solvent purity to prevent hydrolysis of the pyran ring .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Key Techniques :

  • X-ray crystallography to resolve stereochemistry and confirm the tetrahedral geometry of the pyran ring .
  • NMR (¹H/¹³C) for analyzing methoxy (-OCH₃) and carboxylic acid (-COOH) proton environments.
  • IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) .
    • Data Interpretation : Cross-validate NMR shifts with computational models (e.g., DFT calculations) to address signal overlap .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis, and what methods validate enantiomeric purity?

  • Strategies :

  • Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization .
  • Enzymatic resolution for separating diastereomers .
    • Validation :
  • Single-crystal X-ray diffraction (SC-XRD) to confirm absolute configuration .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) .

Q. What computational approaches resolve discrepancies between predicted and experimental reactivity data?

  • Methods :

  • Density Functional Theory (DFT) to model reaction pathways and transition states.
  • Molecular docking studies to predict bioactivity and binding affinities .
    • Case Study : Adjust solvent parameters (e.g., dielectric constant) in simulations to align with experimental hydrolysis rates of the pyran ring .

Q. How do researchers design dose-response assays to evaluate the compound’s bioactivity?

  • Protocol :

  • In vitro assays : Use cancer cell lines (e.g., MCF-7) with IC₅₀ determination via MTT assays.
  • Dose range : 1–100 µM, with controls for solvent cytotoxicity (e.g., DMSO <0.1%) .
    • Data Analysis : Apply nonlinear regression (e.g., GraphPad Prism) to calculate potency metrics .

Methodological Challenges and Solutions

Q. What factors influence the hydrolytic stability of the tetrahydro-2H-pyran ring under physiological conditions?

  • Key Factors :

  • pH-dependent ring-opening: Stable at pH 5–7 but degrades in acidic (pH <3) or alkaline (pH >9) conditions .
  • Steric shielding of the pyran oxygen via bulky substituents .
    • Mitigation : Formulate as a prodrug (e.g., ester derivatives) to enhance stability .

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